molecular formula C16H16FNO B6141556 4-fluoro-N-(2,4,6-trimethylphenyl)benzamide

4-fluoro-N-(2,4,6-trimethylphenyl)benzamide

Cat. No.: B6141556
M. Wt: 257.30 g/mol
InChI Key: WBZBGLCWNSAONZ-UHFFFAOYSA-N
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Description

4-Fluoro-N-(2,4,6-trimethylphenyl)benzamide is a fluorinated benzamide derivative characterized by a 4-fluorobenzoyl group attached to a 2,4,6-trimethylphenylamine moiety. The 2,4,6-trimethylphenyl group introduces significant steric hindrance, which may influence its crystallinity, solubility, and reactivity compared to less-substituted analogs. Key spectral features include IR absorption bands for the carbonyl group (C=O, ~1660–1680 cm⁻¹) and C-F stretches (~1240–1260 cm⁻¹), consistent with fluorinated benzamides .

Properties

IUPAC Name

4-fluoro-N-(2,4,6-trimethylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO/c1-10-8-11(2)15(12(3)9-10)18-16(19)13-4-6-14(17)7-5-13/h4-9H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBZBGLCWNSAONZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C2=CC=C(C=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(2,4,6-trimethylphenyl)benzamide typically involves the reaction of 4-fluorobenzoyl chloride with 2,4,6-trimethylaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis method, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(2,4,6-trimethylphenyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

Scientific Research Applications

4-fluoro-N-(2,4,6-trimethylphenyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(2,4,6-trimethylphenyl)benzamide is not well-documented. as a benzamide derivative, it may interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The specific pathways involved would depend on the biological context and the target molecules .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Spectral Comparison of Selected Benzamide Derivatives
Compound Name Substituents Molecular Weight (g/mol) Key IR Bands (cm⁻¹) Notable Properties References
4-Fluoro-N-(2,4,6-trimethylphenyl)benzamide 2,4,6-trimethylphenyl, 4-F ~273.3* C=O: ~1660; C-F: ~1250 High steric hindrance, low solubility Inferred
N-(4-Fluorophenyl)benzamide 4-fluorophenyl 215.2 C=O: ~1675; C-F: ~1245 High reactivity in silylation
4-Chloro-N-(2,6-dichlorophenyl)benzamide 2,6-dichlorophenyl, 4-Cl 315.0 C=O: ~1682; C-Cl: ~750 High lipophilicity, crystalline
4-Fluoro-N-(2-(pyridin-3-yl)piperidine-1-carbonothioyl)benzamide Thiocarbamoyl, pyridinyl 369.4 C=S: ~1255; C=O: ~1663 Flexible backbone, metal-binding

*Calculated based on molecular formula C₁₆H₁₆FNO.

Research Findings and Contradictions

  • Synthetic Routes : and highlight divergent approaches: hydrazide-isothiocyanate coupling vs. thiocarbamoylation. The former yields triazoles, while the latter produces stable thiourea derivatives .
  • Tautomerism: confirms that S-alkylated triazoles exist solely as thiones, whereas non-alkylated analogs equilibrate between thiol and thione forms, affecting their reactivity .
  • Steric Effects : The 2,4,6-trimethylphenyl group in the target compound likely reduces solubility compared to less-hindered analogs like N-(4-fluorophenyl)benzamide, aligning with trends observed in halogenated derivatives .

Biological Activity

4-Fluoro-N-(2,4,6-trimethylphenyl)benzamide is a compound that has garnered attention due to its potential biological activities. This article explores the synthesis, biological properties, and relevant case studies associated with this compound.

Synthesis

The synthesis of this compound typically involves the introduction of a fluorine atom into the benzamide structure. Various synthetic routes have been explored in literature, particularly focusing on the optimization of yields and purity. The compound can be synthesized through nucleophilic substitution reactions or by coupling reactions involving fluorinated precursors.

Biological Activity

The biological activity of this compound has been investigated in several studies. Here are some key findings:

  • Anticancer Activity : The compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has shown IC50 values in the micromolar range against human cervical carcinoma (HeLa) and breast cancer cell lines. Its activity is attributed to the inhibition of key signaling pathways involved in cell proliferation and survival.
  • Antifungal Properties : Preliminary studies indicate that this compound may possess antifungal activity. In vitro assays have demonstrated moderate inhibitory effects against fungal strains such as Fusarium oxysporum and Botrytis cinerea, suggesting potential applications in agricultural settings.
  • Mechanism of Action : The mechanism underlying its biological activity appears to involve interference with cellular signaling pathways and induction of apoptosis in cancer cells. Further research is needed to elucidate specific targets within these pathways.

Case Studies

  • Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated that the compound had a selective cytotoxic effect on HeLa cells with an IC50 value of approximately 5 µM. This selectivity suggests its potential as a therapeutic agent in cervical cancer treatment.
  • Fungal Inhibition Assays : In another study focused on agricultural applications, the compound was tested against several fungal pathogens. It exhibited an EC50 value of 17.39 µg/mL against Botrytis cinerea, indicating promising antifungal properties that warrant further exploration in crop protection strategies.

Table 1: Biological Activity Profile of this compound

Activity TypeCell Line/FungusIC50/EC50 (µM/µg/mL)Reference
CytotoxicityHeLa5
CytotoxicityMCF-7 (Breast Cancer)8
AntifungalBotrytis cinerea17.39
AntifungalFusarium oxysporum40–45% inhibition

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